Propyl piperazine-1-carboxylate

Catalog No.
S9078698
CAS No.
37008-22-3
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl piperazine-1-carboxylate

CAS Number

37008-22-3

Product Name

Propyl piperazine-1-carboxylate

IUPAC Name

propyl piperazine-1-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3

InChI Key

IGXBNWXKQPCCCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1CCNCC1

Propyl piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives, featuring a propyl group attached to the nitrogen atom of the piperazine ring and a carboxylate functional group. The compound has the chemical formula C9H16N2O2C_9H_{16}N_2O_2 and is characterized by its two nitrogen atoms in a six-membered ring structure, which is typical of piperazine compounds. Its structure can be represented as follows:

text
N / \ N C(=O)O / \ R R'

Where RR represents the propyl group and RR' denotes the rest of the molecule. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical for carboxylic acid derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.
  • Hydrolysis: Conversion back to piperazine-1-carboxylic acid in the presence of water and acid or base catalysts.
  • N-Alkylation: The nitrogen atoms can participate in N-alkylation reactions, leading to more complex piperazine derivatives.

These reactions allow for modifications that enhance its pharmacological properties or alter its solubility.

Research indicates that propyl piperazine-1-carboxylate exhibits various biological activities, such as:

  • Antidepressant Effects: Compounds containing piperazine moieties have been linked to antidepressant properties, potentially through modulation of neurotransmitter systems .
  • Analgesic Activity: Similar compounds have shown promise in pain relief, making them candidates for further investigation in pain management therapies .
  • Antimicrobial Properties: Some studies suggest that piperazine derivatives may possess antimicrobial activity, which could be beneficial in developing new antibiotics.

The synthesis of propyl piperazine-1-carboxylate typically involves several steps:

  • Formation of Piperazine: Starting from 1,4-dichlorobutane and ammonia or an amine to produce piperazine.
  • Carboxylation: Piperazine can then be reacted with carbon dioxide or a carboxylic acid derivative under appropriate conditions to introduce the carboxylate group.
  • Esterification: Finally, the carboxylic acid can be converted into an ester by reacting with propanol in the presence of an acid catalyst.

These methods can vary based on desired purity and yield.

Propyl piperazine-1-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antidepressants or analgesics.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its derivatives might find use in agrochemicals due to potential pest-repellent properties.

Studies involving propyl piperazine-1-carboxylate have focused on its interactions with various biological targets. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with serotonin and dopamine receptors have shown promising results, indicating potential antidepressant effects .
  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes related to pain pathways or microbial growth .

These interaction studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with propyl piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Piperazine-1-carboxylic acidBasic structure of piperazine with a carboxylic acid groupUsed as a precursor for various derivatives
4-(3-Aminopropyl)piperazine-1-carboxylic acid tert-butyl esterContains a tert-butyl ester groupExhibits enhanced lipophilicity
Butyl piperazine-1-carboxylateSimilar structure with a butyl groupPotentially different pharmacokinetic properties

Uniqueness of Propyl Piperazine-1-Carboxylate

Propyl piperazine-1-carboxylate stands out due to its specific propyl substitution, which may influence its biological activity differently than other alkylated derivatives. The balance between hydrophilicity and lipophilicity provided by the propyl group may enhance its ability to penetrate biological membranes compared to butyl or other longer-chain analogs.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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